(Rac)-Ruxolitinib-d9 is a deuterated analog of ruxolitinib, a selective inhibitor of Janus kinase 1 and Janus kinase 2. The compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of ruxolitinib without interference from the non-deuterated form. The compound has the chemical formula C18H19D9N4O and is classified under small molecule inhibitors targeting the Janus kinase signaling pathway, which plays a crucial role in hematopoiesis and immune function.
(Rac)-Ruxolitinib-d9 can be sourced from various chemical suppliers specializing in pharmaceutical-grade compounds. It is classified as a Janus kinase inhibitor, which is significant in treating conditions like myelofibrosis and polycythemia vera. The compound's deuterated nature allows for enhanced stability and differentiation during analytical studies, particularly in mass spectrometry.
The synthesis of (Rac)-Ruxolitinib-d9 involves specific reactions that incorporate deuterium into the molecular structure. The general synthetic route includes:
The detailed synthetic process may involve multiple steps, including:
(Rac)-Ruxolitinib-d9 maintains a similar three-dimensional conformation to its non-deuterated counterpart, with deuterium atoms replacing hydrogen at specific sites. This alteration aids in distinguishing it during analytical assessments.
The primary chemical reactions involving (Rac)-Ruxolitinib-d9 include:
Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to monitor these reactions, providing insights into the pharmacokinetics of (Rac)-Ruxolitinib-d9 in various biological matrices.
(Rac)-Ruxolitinib-d9 exerts its effects through competitive inhibition of Janus kinases 1 and 2. By binding to the ATP-binding site within these kinases, it prevents phosphorylation of downstream signaling molecules, thereby modulating immune responses and hematopoietic processes.
(Rac)-Ruxolitinib-d9 is primarily used in scientific research for:
This compound serves as an essential tool for researchers aiming to elucidate the dynamics of Janus kinase inhibition and its implications in therapeutic contexts.
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5